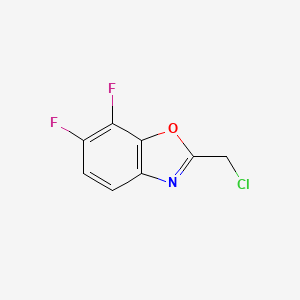

2-(Chloromethyl)-6,7-difluorobenzoxazole

Description

2-(Chloromethyl)-6,7-difluorobenzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a chloromethyl group at position 2 and fluorine atoms at positions 6 and 6. Its molecular formula is C₈H₅ClF₂NO, with a molecular weight of 204.5 g/mol. The benzoxazole scaffold is electron-deficient due to the electronegative oxygen and nitrogen atoms, and the addition of fluorine and chlorine substituents further enhances its electron-withdrawing properties. This compound is primarily used as a pharmaceutical intermediate, leveraging its reactive chloromethyl group for further functionalization .

Properties

IUPAC Name |

2-(chloromethyl)-6,7-difluoro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWQFLDHDUHCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(O2)CCl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6,7-difluorobenzoxazole typically involves the chloromethylation of a difluorobenzoxazole precursor. One common method is the Blanc reaction, where benzene derivatives are treated with formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6,7-difluorobenzoxazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthesis of 2-(Chloromethyl)-6,7-difluorobenzoxazole

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been documented to produce benzoxazole derivatives, including the use of chloromethylation reactions that introduce the chloromethyl group effectively. For instance, reactions involving 2-aminophenols and chloromethylating agents can yield high purity products with significant yields .

Antimicrobial Properties

Benzoxazole derivatives, including this compound, have shown promising antimicrobial activities. Studies indicate that benzoxazole scaffolds exhibit broad-spectrum antibacterial and antifungal properties. The introduction of halogen substituents can enhance the biological activity against various pathogens .

Anticancer Activity

Recent research has demonstrated that certain benzoxazole derivatives possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been tested for their ability to inhibit DNA topoisomerases, which are crucial for DNA replication in cancer cells .

Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored through its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This activity suggests its applicability in treating neurodegenerative diseases such as Alzheimer's disease. Specific analogues have demonstrated IC50 values lower than that of standard drugs like Donepezil, indicating superior efficacy .

Case Study: Synthesis and Biological Evaluation

A study synthesized a series of benzoxazole-oxadiazole hybrids that included derivatives of this compound. These compounds were evaluated for their AChE inhibition capabilities, revealing several analogues with enhanced potency compared to existing treatments .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Remarks |

|---|---|---|---|

| 1 | 33.65 | 35.80 | Standard Donepezil |

| 2 | 5.80 | 7.20 | More potent than Donepezil |

| 3 | 40.80 | 42.60 | Comparable activity |

Case Study: Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of benzoxazole derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with chloromethyl groups exhibited significant growth inhibition zones compared to controls .

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-6,7-difluorobenzoxazole exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(Chloromethyl)-6,7-difluorobenzoxazole with structurally related compounds from the provided evidence:

Key Observations:

Heterocycle Rigidity and Size :

- The benzoxazole core is smaller and more rigid than benzodiazepines () and thiazolo-benzimidazolones (). This rigidity may enhance metabolic stability in pharmaceutical applications compared to larger, more flexible structures.

- Benzimidazoles () share a fused benzene-heterocycle structure but incorporate an additional nitrogen atom, altering electronic properties and reactivity.

Substituent Effects: Fluorine and Chlorine: The 6,7-difluoro substitution in the target compound increases electron-withdrawing effects compared to mono-fluoro analogs (e.g., 5-fluoro in ). This enhances resistance to oxidative metabolism. Chloromethyl Group: The -CH₂Cl group at position 2 provides a reactive site for nucleophilic substitution, analogous to the aldehyde-mediated condensation in benzimidazole synthesis ().

Physicochemical and Pharmacological Properties

- Solubility : The target compound’s lower molecular weight (204.5 g/mol) compared to ’s thiazolo-benzimidazolone (464.9 g/mol) suggests improved solubility in organic solvents.

- Stability : Fluorine atoms enhance thermal and metabolic stability, as seen in pharmaceuticals like those in , where fluorine is used to block metabolic degradation.

Regulatory and Industrial Relevance

- Pharmaceutical Impurities : Compounds like Imp. E(EP) () are monitored as impurities, indicating that analogs of the target compound may require stringent quality control in manufacturing .

- Diverse Applications : The thiazolo-benzimidazolone () demonstrates the versatility of fluorinated heterocycles in bioactive molecule design, a trend applicable to the target compound .

Biological Activity

2-(Chloromethyl)-6,7-difluorobenzoxazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoxazole ring substituted with chlorine and fluorine atoms. Its molecular formula is C9H6ClF2N, and it has a molecular weight of approximately 201.6 g/mol. The unique substitution pattern contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

- Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can alter cellular processes and promote therapeutic effects .

Biological Activity Data Table

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | Breast Cancer | 15.0 | Induction of apoptosis |

| Antiproliferative | Colon Cancer | 20.5 | Cell cycle arrest |

| Antimicrobial | E. coli | 10.0 | Disruption of cell membrane |

| Enzyme Inhibition | Dihydrofolate reductase | >50 | Competitive inhibition |

Case Studies

Several studies illustrate the biological activity of this compound:

- Anticancer Study : A study published in the Journal of Fluorine Chemistry evaluated the antiproliferative effects of various fluorinated compounds on breast and colon cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant inhibition of cancer cell growth, particularly through apoptosis induction mechanisms .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties revealed that derivatives exhibited potent activity against Gram-negative bacteria such as E. coli. The study highlighted the compound's ability to disrupt bacterial cell membranes, leading to cell death .

- Enzyme Inhibition Analysis : A patent application discussed the potential use of compounds like this compound as enzyme inhibitors in metabolic pathways associated with cancer progression. This research suggests that these compounds could serve as lead candidates for drug development targeting specific enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.